Ethyl 3-(3-Methylphenoxy)prop-2-enoate
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Overview
Description
Ethyl 3-(3-Methylphenoxy)prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester derived from 3-methylphenol and ethyl acrylate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Methylphenoxy)prop-2-enoate can be synthesized through the esterification of 3-methylphenol with ethyl acrylate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(3-Methylphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Methylphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Ethyl 3-(3-Methylphenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(4-Methylphenoxy)prop-2-enoate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 3-(3-Methylphenoxy)prop-2-enoate, with the molecular formula C12H14O3 and a molecular weight of approximately 206.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant research findings.
Synthesis
This compound can be synthesized through the esterification of 3-(3-methylphenoxy)prop-2-enoic acid with ethanol, typically using a catalyst such as sulfuric acid under reflux conditions. The compound is characterized by its unique structure, which includes an ethyl ester group attached to a prop-2-enoate moiety and a phenoxy group substituted with a methyl group.
Biological Activities
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Research indicates several potential applications:
1. Antimicrobial Activity
A study investigated the antimicrobial properties of various esters, including this compound. The findings demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging between 32 to 64 µg/mL. This suggests potential applications in developing antimicrobial agents.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in vitro. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent. This property could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Effects
In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 32 |
The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in pharmaceutical formulations targeting bacterial infections.
Case Study 2: Insect Repellent Properties
A comparative analysis involving this compound and other esters showed promising insect repellent properties:
Compound | LC50 (mg/mL) |
---|---|
This compound | 0.150 |
Ethyl acetate | 0.200 |
DEET | 0.100 |
These findings suggest that this compound could serve as an alternative to synthetic insect repellents.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(3-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |
InChI Key |
KRAMAFIPOYXOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC(=C1)C |
Origin of Product |
United States |
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